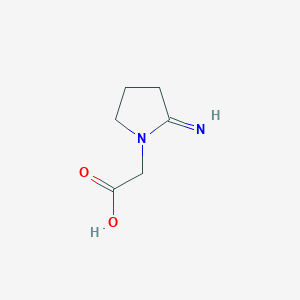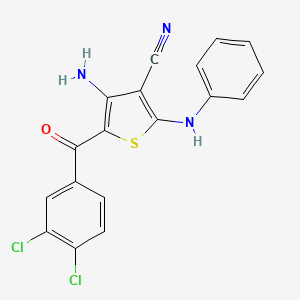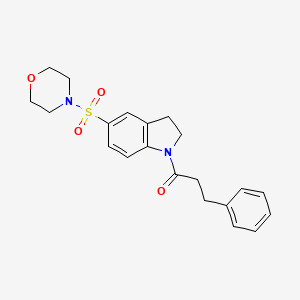![molecular formula C16H11F3N2OS B2676100 N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide CAS No. 865545-04-6](/img/structure/B2676100.png)
N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide” is a chemical compound that likely contains a thiazole moiety . Thiazoles are electron-deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . They are promising building blocks in the synthesis of semiconductors for plastic electronics .
Synthesis Analysis
The synthesis of similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, has been achieved by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis
The thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure . This structure enables efficient intermolecular π–π overlap .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been explored to a minor extent . There is plenty of room for improvement and broadening of the material scope .科学的研究の応用
Antimicrobial Applications
Several studies have demonstrated the effectiveness of fluorobenzamides, including compounds structurally related to "(Z)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide," in antimicrobial applications. These compounds have shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, Desai et al. (2013) synthesized 5-arylidene derivatives bearing a fluorine atom in the benzoyl group and evaluated their antimicrobial activity against various bacterial and fungal strains. The presence of the fluorine atom was found to be crucial for enhancing the antimicrobial efficacy of these compounds (Desai, Rajpara, & Joshi, 2013).
Anticancer Activity
The application of fluorobenzamides and related compounds in cancer research has been a subject of interest due to their potential anticancer properties. Compounds synthesized with benzothiazole and fluoro substitutions have been evaluated for their efficacy against various cancer cell lines. One study by Osmaniye et al. (2018) explored new benzothiazole acylhydrazones as anticancer agents, highlighting the role of specific substitutions on the benzothiazole scaffold in modulating antitumor properties. These compounds were assessed for their cytotoxic activity against different cancer cell lines, including lung, breast, and colorectal cancer cells, demonstrating their potential as therapeutic agents (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).
Sensing and Detection
Fluorobenzamides and their derivatives have also found applications in sensing and detection, particularly in the development of probes for metal ions. A study by Belfield et al. (2010) investigated a fluorene derivative for its sensitivity and selectivity toward Zn2+ ions in organic and aqueous media. The study demonstrated the potential of using such compounds in the development of fluorescent probes for metal ion detection, which could be applied in various fields including environmental monitoring and biomedical research (Belfield, Bondar, Frazer, Morales, Kachkovsky, Mikhailov, Masunov, & Przhonska, 2010).
将来の方向性
Thiazolo[5,4-d]thiazole-based materials have been recognized for their high potential, notably in the field of organic photovoltaics . Despite the almost exponential growth of activity, the synthetic chemistry behind these molecules has only been explored to a minor extent . There is plenty of room for improvement and broadening of the material scope .
特性
IUPAC Name |
N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2OS/c1-2-21-12-7-6-9(17)8-13(12)23-16(21)20-15(22)14-10(18)4-3-5-11(14)19/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIZWTLJJXFKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-{[(4-METHOXYPHENYL)SULFANYL]METHYL}PIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE](/img/structure/B2676019.png)
![2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-cyclopentylacetamide](/img/structure/B2676021.png)


![2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2676030.png)
![methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B2676032.png)
![methyl 2-({2-[3-(4-bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)acetate](/img/structure/B2676033.png)

![N-(3-methoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2676035.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B2676036.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methoxybenzyl)propane-1-sulfonamide](/img/structure/B2676038.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2676040.png)
